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Compound of Interest

Compound Name: Lappaol B

Cat. No.: B3338699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Lappaol B, a lignan

isolated from Arctium lappa L. The information herein is compiled to assist in the identification,

characterization, and further investigation of this natural product for potential therapeutic

applications. While the definitive spectral data for Lappaol B was established in the publication

Chemical & Pharmaceutical Bulletin, 41(10), 1774-79 (1993), this guide presents a summary of

expected spectral characteristics based on its known structure, alongside detailed experimental

protocols and a relevant signaling pathway.

Lappaol B: Structural and Physicochemical
Properties
Lappaol B is a complex lignan with the molecular formula C₃₁H₃₄O₉ and a molecular weight of

550.6 g/mol . Its structure features multiple aromatic rings, methoxy groups, hydroxyl groups,

and a lactone ring, which all contribute to its characteristic spectral fingerprints.

Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of Lappaol B.

Table 1: Predicted Mass Spectrometry Data for Lappaol B
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Ion Type Predicted m/z Description

[M+H]⁺ 551.2279 Protonated molecule

[M+Na]⁺ 573.2098 Sodium adduct

[M+K]⁺ 589.1838 Potassium adduct

[M-H]⁻ 549.2129 Deprotonated molecule

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of Lappaol B is prepared in a suitable solvent such as

methanol or acetonitrile (typically 1-10 µg/mL).

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

used.

Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to

the tip of the capillary, generating a fine spray of charged droplets. The solvent evaporates,

leading to the formation of gas-phase ions of Lappaol B.

Analysis: The ions are guided into the mass analyzer. For HRMS, the instrument is calibrated

to ensure high mass accuracy. Data is acquired in either positive or negative ion mode to

detect different adducts and the deprotonated molecule.

Data Processing: The resulting mass spectrum is analyzed to determine the exact mass of

the molecular ion. This experimental mass is then compared to the theoretical mass

calculated from the molecular formula (C₃₁H₃₄O₉) to confirm the elemental composition.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in Lappaol B.

Table 2: Predicted Infrared (IR) Absorption Frequencies for Lappaol B
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3400 (broad) O-H Stretching

~3000-2850 C-H (aromatic and aliphatic) Stretching

~1760 C=O (γ-lactone) Stretching

~1600, ~1510, ~1460 C=C (aromatic) Stretching

~1270, ~1150, ~1030 C-O (ethers, alcohols, ester) Stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of purified Lappaol B is mixed with dry potassium

bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast

from a solution onto a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained using

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Background Spectrum: A background spectrum of the empty sample compartment (or the

pure KBr pellet/ATR crystal) is recorded to subtract the contribution of air (CO₂, H₂O) and the

sample matrix.

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is

acquired. Multiple scans are typically co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum (transmittance or absorbance vs. wavenumber). The characteristic absorption

bands are then correlated with the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen

framework of Lappaol B.
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Table 3: Predicted ¹H NMR Chemical Shifts for Lappaol B

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

6.5-7.0 m ~6H Aromatic protons

5.0-5.5 d ~1H Benzylic ether proton

3.8-4.0 s ~9H
Methoxy (OCH₃)

protons

3.5-4.5 m ~4H

Protons adjacent to

oxygen (lactone,

alcohol)

2.5-3.0 m ~5H
Benzylic and aliphatic

protons

1.5-2.5 m ~4H Aliphatic protons

Table 4: Predicted ¹³C NMR Chemical Shifts for Lappaol B

Chemical Shift (δ, ppm) Assignment

170-180 C=O (lactone)

145-155 Aromatic C-O

110-135 Aromatic C-H and quaternary C

70-90 C-O (benzylic ether, alcohol)

55-60 Methoxy (OCH₃)

30-50 Aliphatic CH, CH₂

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified Lappaol B is dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. A small
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amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse

sequence is used to acquire the ¹H spectrum. Key parameters include the spectral width,

acquisition time, relaxation delay, and number of scans.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled

pulse sequence is typically used to obtain a spectrum with single lines for each unique

carbon atom. A larger number of scans is required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

2D NMR (Optional but Recommended): To aid in structural assignment, various 2D NMR

experiments can be performed, such as COSY (to identify proton-proton couplings), HSQC

(to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-

carbon correlations).

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-

corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced

to the solvent signal or TMS. The integrals (for ¹H NMR) and multiplicities of the signals are

determined.

Biological Activity and Signaling Pathway
While the specific signaling pathways targeted by Lappaol B are not extensively documented,

the closely related lignan, Lappaol F, also found in Arctium lappa, has been shown to possess

significant anticancer activity. Lappaol F exerts its effects by inhibiting key oncogenic signaling

pathways.[1][2] The following diagram illustrates the mechanism of action of Lappaol F, which

may be representative of the biological potential of Lappaol B.
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Caption: Lappaol F inhibits cancer progression by targeting key signaling pathways.

This guide provides a foundational understanding of the spectral characteristics of Lappaol B
and the methodologies used to obtain this data. The provided information on the biological

activity of a related compound suggests a promising avenue for future research into the

therapeutic potential of Lappaol B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3338699?utm_src=pdf-body-img
https://www.benchchem.com/product/b3338699?utm_src=pdf-body
https://www.benchchem.com/product/b3338699?utm_src=pdf-body
https://www.benchchem.com/product/b3338699?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3338699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational
regulation - PMC [pmc.ncbi.nlm.nih.gov]

2. Anti-TNBC effects of Lappaol F by targeting epithelial-mesenchymal transition via
regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectral Data
of Lappaol B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3338699#spectral-data-for-lappaol-b-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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